acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 13467-26-0
VCID: VC20959792
InChI: InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
SMILES: CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Molecular Formula: C11H16ClN3O2
Molecular Weight: 281.31 g/mol

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide

CAS No.: 13467-26-0

Cat. No.: VC20959792

Molecular Formula: C11H16ClN3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide - 13467-26-0

Specification

CAS No. 13467-26-0
Molecular Formula C11H16ClN3O2
Molecular Weight 281.31 g/mol
IUPAC Name acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Standard InChI InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
Standard InChI Key UFYWNVUEIJKEMY-UHFFFAOYSA-N
SMILES CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Canonical SMILES CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator